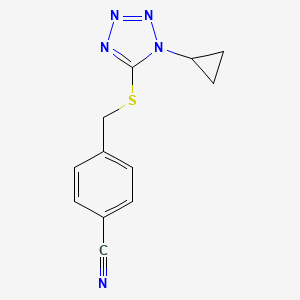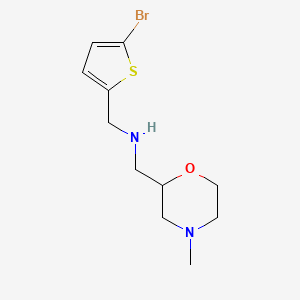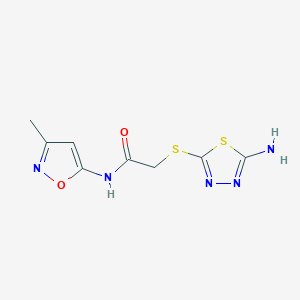
5-Bromo-N-(4-hydroxycyclohexyl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-N-(4-hydroxycyclohexyl)nicotinamide is a synthetic compound with the molecular formula C12H15BrN2O2 and a molecular weight of 299.16 g/mol . This compound is derived from nicotinamide, a vitamin B3 derivative, by replacing a hydrogen atom at the 5th position with a bromine atom and attaching a 4-hydroxycyclohexyl group to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-(4-hydroxycyclohexyl)nicotinamide typically involves the reaction of nicotinamide with 4-hydroxycyclohexyl bromide. The reaction proceeds through a nucleophilic substitution mechanism, where the nitrogen atom in nicotinamide attacks the electrophilic carbon in 4-hydroxycyclohexyl bromide, resulting in the formation of the desired product . The reaction is usually carried out in the presence of a base, such as potassium carbonate, to facilitate the nucleophilic attack.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-N-(4-hydroxycyclohexyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the cyclohexyl ring can be oxidized to form a ketone.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of N-(4-hydroxycyclohexyl)nicotinamide.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) can be used in substitution reactions.
Major Products
Oxidation: Formation of 5-Bromo-N-(4-oxocyclohexyl)nicotinamide.
Reduction: Formation of N-(4-hydroxycyclohexyl)nicotinamide.
Substitution: Formation of various substituted nicotinamide derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Bromo-N-(4-hydroxycyclohexyl)nicotinamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating nicotinamide adenine dinucleotide (NAD) metabolism.
Medicine: Explored for its potential anti-inflammatory and anti-cancer properties.
Mécanisme D'action
The mechanism of action of 5-Bromo-N-(4-hydroxycyclohexyl)nicotinamide involves its interaction with nicotinamide adenine dinucleotide (NAD) metabolism. The compound contains a nicotinamide group, which is a key component of NAD, a critical molecule involved in cellular energy production and signaling pathways. By modulating NAD metabolism, this compound may influence various cellular processes, including energy production, DNA repair, and cell signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-N-cyclohexylnicotinamide: Similar structure but lacks the hydroxyl group on the cyclohexyl ring.
5-Bromonicotinamide: Contains a bromine atom at the 5th position but lacks the cyclohexyl group.
Nicotinamide: The parent compound without any substitutions.
Uniqueness
5-Bromo-N-(4-hydroxycyclohexyl)nicotinamide is unique due to the presence of both the bromine atom and the 4-hydroxycyclohexyl group. This combination of functional groups may confer distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C12H15BrN2O2 |
|---|---|
Poids moléculaire |
299.16 g/mol |
Nom IUPAC |
5-bromo-N-(4-hydroxycyclohexyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C12H15BrN2O2/c13-9-5-8(6-14-7-9)12(17)15-10-1-3-11(16)4-2-10/h5-7,10-11,16H,1-4H2,(H,15,17) |
Clé InChI |
WOCMZXRZGAPBEU-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCC1NC(=O)C2=CC(=CN=C2)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


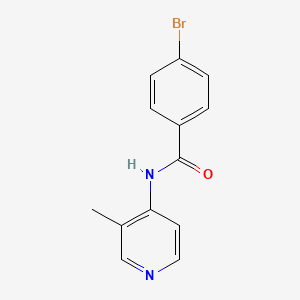


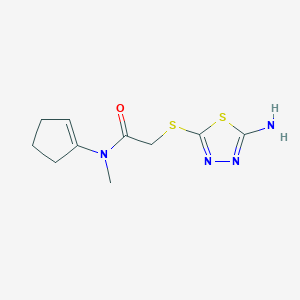
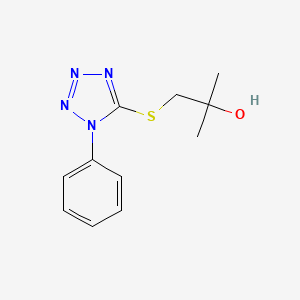
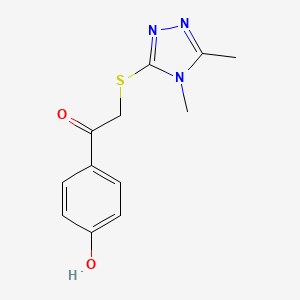

![2-bromo-N'-[(E)-(4-hydroxyphenyl)methylidene]benzohydrazide](/img/structure/B14912371.png)

![4-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide](/img/structure/B14912386.png)
